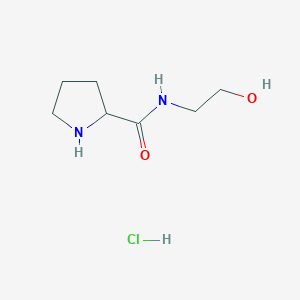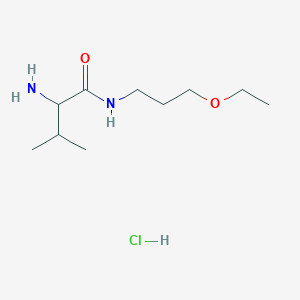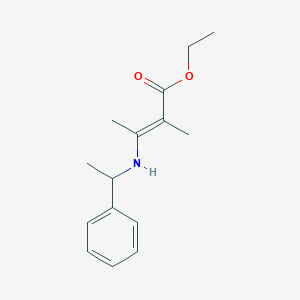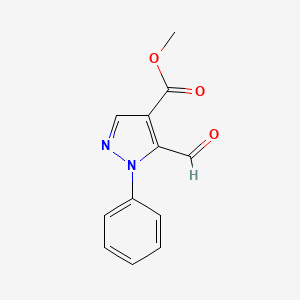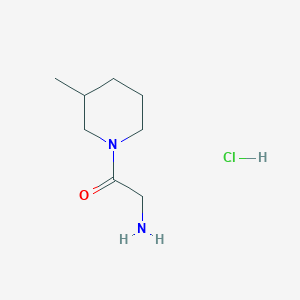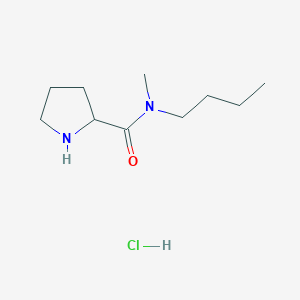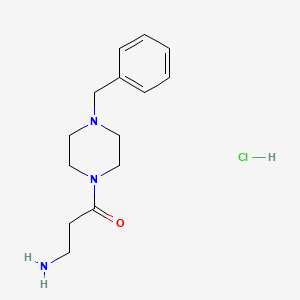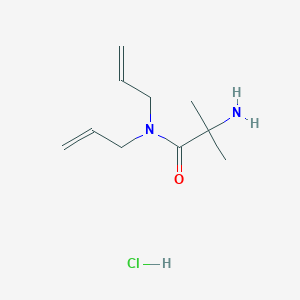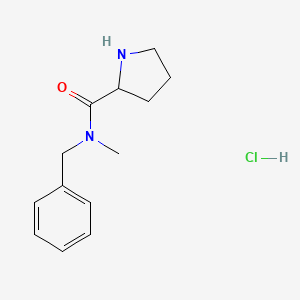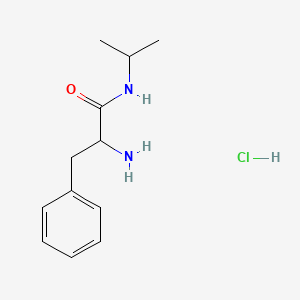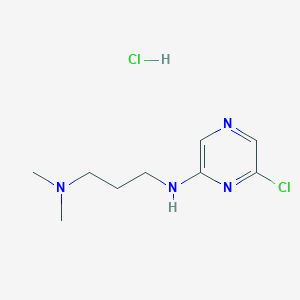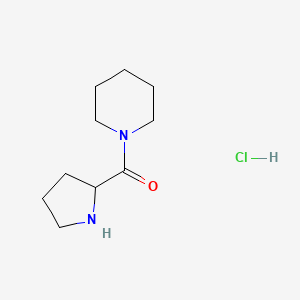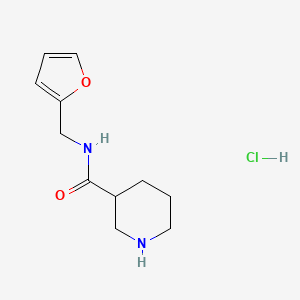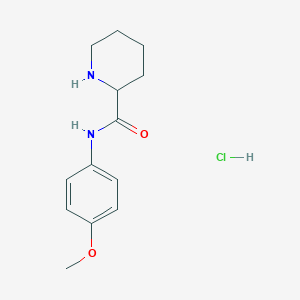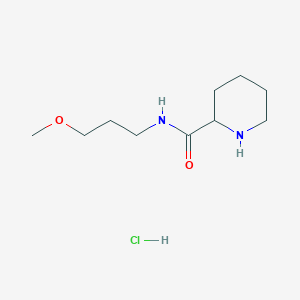
N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride
説明
N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride is a chemical compound with the CAS Number: 1193389-05-7 . It has a molecular weight of 236.74 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI Code for N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride is1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10 (13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3, (H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride has a molecular weight of 236.74 . It is stored at room temperature and has a physical form of oil .科学的研究の応用
Analytical Toxicology
- A study by De Paoli et al. (2013) focused on characterizing psychoactive arylcyclohexylamines using various analytical techniques. The research highlighted the use of N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride in identifying these compounds in biological matrices like blood, urine, and vitreous humor.
Synthetic Chemistry
- Wei et al. (2016) developed a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This research Wei et al., 2016 contributes to the understanding of synthetic pathways and procedures for compounds structurally related to N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride.
Pharmacology and Medicinal Chemistry
- Research by Tokuhara et al. (2018) identified a potent renin inhibitor that shares structural similarities with N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride. This study Tokuhara et al., 2018 offers insights into the structural modification of these compounds to improve pharmacokinetic profiles.
- A study by Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in visualizing primary breast tumors. This research Caveliers et al., 2002 demonstrates the potential medical applications of compounds similar to N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride in cancer detection.
Safety And Hazards
将来の方向性
N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride has been studied as a 3-D dose verification quality assurance tool in radiotherapy treatment planning . This suggests potential future directions in the field of medical dosimetry.
Relevant Papers The compound has been mentioned in a few papers. One study presented the compound as a novel composition of polymer gel dosimeter for 3-D dose verification in radiotherapy treatment planning . Another study discussed the enhancement of the dosimetric properties of a similar compound, N-(3-methoxypropyl) acrylamide, for cancer treatment .
特性
IUPAC Name |
N-(3-methoxypropyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-14-8-4-7-12-10(13)9-5-2-3-6-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXIYBZMUOIHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



